molecular formula C10H6O8S2-2 B14916278 3,6-Dihydroxynaphthalene-2,7-disulfonate

3,6-Dihydroxynaphthalene-2,7-disulfonate

Cat. No.: B14916278
M. Wt: 318.3 g/mol
InChI Key: AKYPSKXBHUGOHU-UHFFFAOYSA-L
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Description

2,7-Dihydroxynaphthalene-3,6-disulphonate is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonate groups. This compound is used as a building block in the synthesis of various dyes, pigments, and fluorescent whiteners .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydroxynaphthalene-3,6-disulphonate typically involves the sulfonation of 2,7-Dihydroxynaphthalene. The reaction is carried out by treating 2,7-Dihydroxynaphthalene with sulfuric acid under controlled conditions. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to yield the disodium salt of 2,7-Dihydroxynaphthalene-3,6-disulphonate .

Industrial Production Methods

In industrial settings, the production of 2,7-Dihydroxynaphthalene-3,6-disulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxynaphthalene-3,6-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,7-Dihydroxynaphthalene-3,6-disulphonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonate groups enhance the compound’s solubility in water, facilitating its transport and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dihydroxynaphthalene-3,6-disulphonate is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require precise structural features .

Properties

IUPAC Name

3,6-dihydroxynaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPSKXBHUGOHU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O8S2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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